Mancozeb

描述

This compound is registered as a general use fungicide that is a member of the chemical class known as ethylene bisdithiocarbamates (EBDCs). The EBDCs are fungicides used to prevent crop damage in the field and to protect harvested crops from deterioration in storage or transport. This compound is used to protect many fruit, vegetable, nut and field crops against a wide spectrum of diseases, including potato blight, leaf spot, scab (on apples and pears) and rust (on roses). It is also used for seed treatment of cotton, potatoes, corn, safflower, sorghum, peanuts, tomatoes, flax and cereal grains

complex of zinc & maneb, containing 20% manganese & 2.5% zinc

Structure

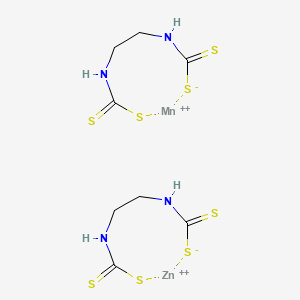

2D Structure

3D Structure of Parent

属性

Key on ui mechanism of action |

... This study demonstrates that non-toxic doses of pesticides can induce cellular changes that increase cell sensitivity to other toxins or stress. Pesticide exposure is an environmental risk factor for Parkinson's disease. Manganese (Mn) is essential but high dose exposure may result in neurological dysfunction. Mn-containing dithiocarbamates, maneb (MB) and mancozeb (MZ), are primarily used as pesticides. Studies have shown that MB can augment dopaminergic damage triggered by sub-toxic doses of Parkinsonian mimetic MPTP. However, the mechanism underlying this effect is not clear. Activation of nuclear factor kappa B (NF-kB) has been implicated in MPTP toxicity. Mn stimulates the activation of NF-kB and subsequently induces neuronal injury via an NF-kB dependent mechanism. We speculate that MB and MZ enhance MPTP active metabolite (methyl-4-phenylpyridine ion, MPP(+)) toxicity by activating NF-kB. The activation of NF-kB was observed using Western blot analysis and NF-kB response element driven Luciferase reporter assay. Western blot data demonstrated the nuclear translocation of NF-kB p65 and the degradation of IkB-alpha after MB and MZ 4-hr treatments. Results of NF-kB response element luciferase reporter assay confirmed that MB and MZ activated NF-kB. The NF-kB inhibitor (SN50) was also shown to alleviate cytotoxicity induced by co-treatment of MB or MZ and MPP(+). This study demonstrates that activation of NF-kB is responsible for the potentiated toxic effect of MB and MZ on MPP(+) induced cytotoxicity. Mancozeb (manganese/zinc ethylene bis-dithiocarbamate) is an organometallic fungicide that has been associated with human neurotoxicity and neurodegeneration. In a high-throughput screen for modulators of KCNQ2 channel, a fundamental player modulating neuronal excitability, Mancozeb, was found to significantly potentiate KCNQ2 activity. Mancozeb was validated electrophysiologically as a KCNQ2 activator with an EC50 value of 0.92 +/- 0.23 uM. Further examination showed that manganese but not zinc ethylene bis-dithiocarbamate is the active component for the positive modulation effects. In addition, the compounds are effective when the metal ions are substituted by iron but lack potentiation activity when the metal ions are substituted by sodium, signifying the importance of the metal ion. However, the iron (Fe(3+)) alone, organic ligands alone or the mixture of iron with the organic ligand did not show any potentiation effect, suggesting as the active ingredient is a specific complex rather than two separate additive or synergistic components. Our study suggests that potentiation on KCNQ2 potassium channels might be the possible mechanism of Mancozeb toxicity in the nervous system. Toxicogenomics has the potential to elucidate gene-environment interactions to identify genes that are affected by a particular chemical at the early stages of the toxicological response and to establish parallelisms between different organisms. The fungicide mancozeb, widely used in agriculture, is an ethylene-bis-dithiocarbamate complex with manganese and zinc. Exposure to this pesticide has been linked to the development of idiopathic Parkinson's disease and cancer. Given that many signaling pathways and their molecular components are substantially conserved among eukaryotic organisms, we used Saccharomyces cerevisiae to get insights into the molecular mechanisms of mancozeb toxicity and adaptation based on expression proteomics. The early global response to mancozeb was analyzed by quantitative proteomics using 2-DE. The target genes (e.g. TSA1, TSA2, SOD1, SOD2, AHP1, GRE2, GRX1, CYS3, PRE3, PRE6, PRE8, PRE9, EFT1, RPS5, TIF11, HSP31, HSP26, HSP104, HSP60, HSP70-family) and the putative main transcription activators (e.g. Yap1, Msn2/Msn4, Met4, Hsf1, Aft1, Pdr1, Skn7, Rpn4p, Gcn4) of the complex mancozeb-induced expression changes are related with yeast response to stress, in particular to oxidative stress, protein translation initiation and protein folding, disassembling of protein aggregates and degradation of damaged proteins. ... Animal studies offer evidence for the basis of a mechanistic association with some pesticides and the development of PD or Parkinsonian features. Two fungicides, mancozeb and maneb, have dose-dependent toxicity on dopaminergic cells in rats. Both the organic component of the fungicide as well as the manganese ion contributed to the toxicity ... For more Mechanism of Action (Complete) data for Mancozeb (6 total), please visit the HSDB record page. |

|---|---|

CAS 编号 |

8018-01-7 |

分子式 |

C4H6N2S4Mn . C4H6N2S4Zn C8H12MnN4S8Zn |

分子量 |

541.1 g/mol |

IUPAC 名称 |

zinc;manganese(2+);bis(N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate) |

InChI |

InChI=1S/2C4H8N2S4.Mn.Zn/c2*7-3(8)5-1-2-6-4(9)10;;/h2*1-2H2,(H2,5,7,8)(H2,6,9,10);;/q;;2*+2/p-4 |

InChI 键 |

CHNQZRKUZPNOOH-UHFFFAOYSA-J |

杂质 |

Many commercial samples of ... Zineb ... have been shown to contain ethylenethiourea. After storage of Zineb in darkness, ethylenethiourea, ethylenethiuram mono- and disulfide, trace of sulfur, and one unidentified compound were observed. |

手性 SMILES |

C(CN=C(S)[S-])N=C(S)[S-].C(CN=C(S)[S-])N=C(S)[S-].[Mn+2].[Zn+2] |

规范 SMILES |

C(CNC(=S)[S-])NC(=S)[S-] |

外观 |

Solid powder |

沸点 |

decomposes |

颜色/形态 |

Greyish-yellow free-flowing powder Yellowish powde |

密度 |

1.99 g/mL at 20 °C Relative density (water = 1): 1.92 |

闪点 |

138 °C (280 °F) 137.8 °C (tag open cup) 138Â °C o.c. |

熔点 |

172 °C (decomposes) |

其他CAS编号 |

8018-01-7 |

物理描述 |

Available as gray-yellow powder with a musty odor containing 80% product and 20% other surfactants and diluents; [AIHA] GREYISH-YELLOW POWDER. |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

纯度 |

>98% (or refer to the Certificate of Analysis) |

相关CAS编号 |

10039-34-6 (di-potassium salt) 142-59-6 (di-hydrochloride salt) 3566-10-7 (unspecified hydrochloride salt) |

保质期 |

Stable under recommended storage conditions. Stable under normal, dry storage conditions. Slowly decomposed by heat and moisture. |

溶解度 |

In water, 6.2 ppm, pH 7.5, 25 °C Insoluble in water Insoluble in most organic solvents; dissolves in solutions of powerful chelating agents but cannot be recovered from them Solubility in water: none |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Acarie M; Agrox 16D; Blecar MN; Carmazine; Caswell No. 913A; CCRIS 2495; |

蒸汽压力 |

9.8X10-8 mm Hg at 25 °C Vapor pressure at 20Â °C: negligible |

产品来源 |

United States |

Foundational & Exploratory

Mancozeb's Mechanism of Action on Fungal Enzymes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mancozeb is a broad-spectrum, non-systemic dithiocarbamate fungicide with a multi-site protective action. Its fungicidal activity stems from its ability to disrupt essential biochemical processes in fungi by targeting enzymes with sulfhydryl (-SH) groups. This guide provides a detailed examination of this compound's mechanism of action on key fungal enzymes, focusing on its impact on glycolysis and mitochondrial respiration. It includes a summary of quantitative data on its inhibitory effects, detailed experimental protocols for assessing enzyme inhibition, and visual representations of the affected metabolic pathways.

Core Mechanism of Action: Inactivation of Sulfhydryl Groups

This compound's primary mode of action is the non-specific inactivation of enzymes through its reaction with sulfhydryl groups present in the amino acid cysteine.[1][2][3] Upon contact with water, this compound degrades into its active toxic components, primarily ethylene bisisothiocyanate sulfide (EBIS) and ethylene bisisothiocyanate (EBI). These compounds readily react with the thiol groups of enzymes and other proteins, leading to the formation of disulfide bonds or other modifications. This alteration in protein structure results in a loss of enzymatic function.[4] This multi-site inhibition is a key reason for the low risk of resistance development to this compound.[3]

The two primary metabolic pathways targeted by this compound in fungi are:

-

Glycolysis: The central pathway for glucose metabolism and energy production.

-

Mitochondrial Respiration: The process of generating ATP through the electron transport chain.

Inhibition of Glycolytic Enzymes: A Focus on Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a critical enzyme in the glycolytic pathway, catalyzing the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. This reaction is crucial for the cell's energy production. Fungal GAPDH, like its counterparts in other organisms, has a highly conserved active site that contains a critical cysteine residue (Cys150) essential for its catalytic activity.[5] The sulfhydryl group of this cysteine is highly susceptible to modification by the active metabolites of this compound.

Disruption of Mitochondrial Respiration

Mitochondria are the powerhouses of the fungal cell, and the electron transport chain (ETC) is central to ATP production. This compound has been shown to interfere with mitochondrial respiration, leading to a decrease in oxygen consumption and ATP synthesis.[6] This is attributed to the inhibition of key protein complexes within the ETC that contain sulfhydryl groups. The primary targets are believed to be:

-

Complex II (Succinate Dehydrogenase): This enzyme complex is a key component of both the Krebs cycle and the electron transport chain.[7][8]

-

Complex III (Ubiquinone-Cytochrome c Reductase): This complex is another critical component of the ETC.

By inhibiting these complexes, this compound disrupts the flow of electrons, reduces the proton gradient across the inner mitochondrial membrane, and ultimately halts ATP production, leading to fungal cell death.

Quantitative Data on this compound Inhibition

While specific IC50 or Ki values for this compound's inhibition of individual fungal enzymes are not extensively reported in the literature, studies have quantified its inhibitory effect on overall fungal growth and general enzyme activity.

Table 1: Inhibition of Fungal Growth and General Enzyme Production by this compound

| Fungal Species | This compound Concentration (mg/L) | Mycelial Growth Inhibition (%) | General Enzyme Production Inhibition (%) | Reference |

| Leiotrametes menziesii BRB 73 | 500 | 0-18.52 | 0-13.89 | [1] |

| 1000 | 6.94-20 | 1.85-13.33 | [1] | |

| 2000 | 8.33-37.96 | 3.70-33.33 | [1] | |

| Ceriporia lacerata BRB 81 | 500 | 0-18.52 | 0-13.89 | [1] |

| 1000 | 6.94-20 | 1.85-13.33 | [1] | |

| 2000 | 8.33-37.96 | 3.70-33.33 | [1] | |

| Phellinus noxious BRB 11 | 1000 | 6.94-20 | 1.85-13.33 | [1] |

| 2000 | 8.33-37.96 | 3.70-33.33 | [1] | |

| Lentinus sajor-caju BRB 12 | No significant inhibition | No significant inhibition | [1] | |

| Trichoderma harzianum TD1 | 150 | 35 | Not Reported | [9] |

Table 2: Effect of this compound on Soil Enzyme Activities

| Enzyme | This compound Concentration (ppm) | Effect on Activity | Reference |

| Amylase | >100 | Adverse effect | [2] |

| Invertase | >10 | Adverse effect | [2] |

| Phosphatase | >100 | Decreased activity | [2] |

| Dehydrogenase | Various | Stimulated activity | [10] |

| Protease | Various | Stimulated activity | [10] |

| Urease | Various | Inhibited activity | [10] |

| Amidase | Various | Stimulated activity | [10] |

| Asparaginase | Various | Reduced activity | [10] |

Experimental Protocols

Protocol for Fungal Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Inhibition Assay

This protocol is adapted from standard GAPDH activity assays and is designed to assess the inhibitory effect of this compound.

Materials:

-

Purified fungal GAPDH or fungal cell lysate

-

Glyceraldehyde-3-phosphate (GAP) substrate

-

Nicotinamide adenine dinucleotide (NAD+)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.5, containing 10 mM sodium arsenate and 5 mM EDTA)

-

Microplate reader or spectrophotometer capable of measuring absorbance at 340 nm

-

96-well microplate or cuvettes

Procedure:

-

Preparation of Reagents:

-

Prepare fresh assay buffer.

-

Prepare a stock solution of GAP (e.g., 50 mM).

-

Prepare a stock solution of NAD+ (e.g., 20 mM).

-

Prepare a stock solution of this compound and create a dilution series to test a range of concentrations.

-

-

Enzyme Preparation:

-

If using purified enzyme, dilute it in assay buffer to a working concentration that gives a linear reaction rate for at least 10 minutes.

-

If using cell lysate, prepare it by homogenizing fungal mycelia in a suitable lysis buffer and centrifuging to remove cell debris.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Assay Buffer

-

Varying concentrations of this compound solution (or solvent control)

-

Enzyme preparation

-

-

Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Initiation of Reaction:

-

To start the reaction, add a mixture of NAD+ and GAP to each well.

-

Final concentrations in the well could be, for example: 1 mM NAD+ and 2 mM GAP.

-

-

Measurement of Activity:

-

Immediately begin measuring the increase in absorbance at 340 nm over time using a microplate reader. The increase in absorbance corresponds to the reduction of NAD+ to NADH.

-

Record the reaction rate (change in absorbance per minute).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration compared to the solvent control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Protocol for Fungal Mitochondrial Respiration Inhibition Assay

This protocol is based on methods for assessing mitochondrial complex activity and is designed to evaluate the effect of this compound on the fungal electron transport chain.

Materials:

-

Isolated fungal mitochondria or permeabilized fungal cells

-

This compound stock solution

-

Respiration buffer (e.g., containing mannitol, sucrose, KH2PO4, MgCl2, and HEPES, pH 7.2)

-

Substrates for different mitochondrial complexes:

-

Complex I: Pyruvate and malate

-

Complex II: Succinate

-

Complex IV: Ascorbate and N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD)

-

-

Inhibitors for specific complexes (for control experiments):

-

Complex I inhibitor: Rotenone

-

Complex III inhibitor: Antimycin A

-

-

Oxygen electrode system (e.g., Clark-type electrode) or a Seahorse XF Analyzer

Procedure:

-

Preparation of Fungal Mitochondria/Permeabilized Cells:

-

Isolate mitochondria from fungal spheroplasts using differential centrifugation.

-

Alternatively, permeabilize fungal cells with a digitonin-based buffer to allow substrates access to the mitochondria.

-

-

Assay Setup:

-

Add a known amount of isolated mitochondria or permeabilized cells to the respiration chamber containing air-saturated respiration buffer at a constant temperature.

-

-

Measurement of Basal Respiration:

-

Record the basal rate of oxygen consumption.

-

-

Substrate Addition and this compound Treatment:

-

To assess the effect on Complex I-driven respiration, add pyruvate and malate to the chamber and record the oxygen consumption rate. Then, add different concentrations of this compound and monitor the change in respiration rate.

-

To assess the effect on Complex II-driven respiration, add succinate (in the presence of rotenone to inhibit Complex I) and record the oxygen consumption rate. Then, add this compound and monitor the inhibition.

-

To assess the effect on Complex IV-driven respiration, add ascorbate and TMPD (in the presence of antimycin A to inhibit Complex III) and record the oxygen consumption rate before and after the addition of this compound.

-

-

Data Analysis:

-

Calculate the rate of oxygen consumption for each condition.

-

Determine the percentage inhibition of respiration by this compound for each complex-specific substrate.

-

Plot the inhibition against this compound concentration to determine the inhibitory effect on different parts of the electron transport chain.

-

Visualization of Affected Pathways

This compound's Disruption of Fungal Glycolysis

Caption: this compound inhibits GAPDH, a key enzyme in glycolysis.

This compound's Interference with Fungal Mitochondrial Respiration

Caption: this compound inhibits Complexes II and III of the mitochondrial electron transport chain.

Conclusion

This compound's efficacy as a broad-spectrum fungicide is rooted in its multi-site mechanism of action, primarily targeting sulfhydryl-containing enzymes. This leads to the disruption of fundamental metabolic pathways, including glycolysis and mitochondrial respiration, ultimately causing fungal cell death. The key enzymatic targets are glyceraldehyde-3-phosphate dehydrogenase in glycolysis and Complexes II and III of the electron transport chain. This multifaceted attack makes it difficult for fungi to develop resistance. Further research focusing on detailed kinetic studies of this compound's interaction with specific fungal enzymes will provide a more precise understanding of its inhibitory mechanisms and could aid in the development of new, highly effective fungicides.

References

- 1. researchgate.net [researchgate.net]

- 2. Impact of Fungicide this compound at Different Application Rates on Soil Microbial Populations, Soil Biological Processes, and Enzyme Activities in Soil - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibitors of Glyceraldehyde 3-Phosphate Dehydrogenase and Unexpected Effects of Its Reduced Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Properties of Mancozeb

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Mancozeb, a broad-spectrum, non-systemic fungicide widely used in agriculture. It details its chemical structure, physicochemical properties, fungicidal mode of action, and established experimental protocols for its analysis and evaluation.

Chemical Identity and Structure

This compound is a polymeric complex of the manganese and zinc salts of ethylene bis-dithiocarbamate (EBDC). It is classified as a dithiocarbamate fungicide and is valued for its multi-site, protective action against a wide range of fungal pathogens.[1][2] this compound is a combination of two other dithiocarbamates: maneb (manganese-based) and zineb (zinc-based).[1]

The complex polymeric structure of this compound is a key feature. It is not a simple mixture but a coordinated complex of zinc and manganous salts.[3] This structure is crucial to its fungicidal activity and stability.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | manganese ethylenebis(dithiocarbamate) (polymeric) complex with zinc salt[2] |

| CAS Number | 8018-01-7[4][5] |

| Molecular Formula | (C₄H₆MnN₂S₄)x(Zn)y[2][4] |

| FRAC Group | M03: Multi-site contact activity[1][6] |

Physicochemical Properties

This compound is formulated typically as a greyish-yellow, free-flowing powder.[7] Its physical and chemical properties are critical for its formulation, application, and environmental fate. It is known to be unstable under acidic conditions and is decomposed by heat and moisture over time.[7]

Table 2: Physicochemical Data for this compound

| Property | Value |

| Molecular Weight | ~541.01 g/mol [5] |

| Melting Point | Decomposes at 172-194 °C[7][8] |

| Vapor Pressure | 9.8 x 10⁻⁸ mm Hg at 25 °C[7] |

| Water Solubility | 6.2 mg/L at 25 °C[7][8] |

| Log Kow (Octanol-Water Partition Coefficient) | 1.33[7] |

| Density | 1.99 g/mL at 20 °C[7] |

| Soil Half-life (Aerobic) | 1-2 days[6][8] |

Fungicidal Properties and Mechanism of Action

This compound is a protective, contact fungicide, meaning it forms a barrier on the plant surface and is not absorbed into the plant's tissues.[4][9] Its primary role is to prevent fungal spore germination and penetration into the host plant.[4][10]

Mode of Action

The fungicidal activity of dithiocarbamates like this compound is attributed to their ability to chelate metal cations and react with sulfhydryl (-SH) groups.[3] The mechanism is a multi-site inhibition process:

-

Disruption of Key Enzymes: this compound's active molecules, containing manganese and zinc ions, react with and inactivate the sulfhydryl groups of amino acids and enzymes within fungal cells.[1][9]

-

Multi-Site Inhibition: This inactivation is not specific to a single enzyme or metabolic pathway. It disrupts multiple essential biochemical processes simultaneously, including lipid metabolism, respiration (specifically inhibiting mitochondrial complex III), and the production of adenosine triphosphate (ATP).[1][11]

-

Cellular Disruption: By interfering with numerous vital functions in the cytoplasm and mitochondria, this compound effectively halts fungal cell function and spore germination.[6]

This multi-site activity is a significant advantage, as it makes the development of resistance by fungal pathogens highly unlikely.[6][10]

Spectrum of Activity

This compound provides broad-spectrum protection against a wide array of fungal diseases across various crops, including fruits, vegetables, nuts, and field crops.[1][6] It is effective against diseases such as:

-

Blights (early and late)

-

Downy mildew

-

Leaf spots

-

Rust

-

Scab

-

Anthracnose

Experimental Protocols

The analysis and evaluation of this compound and its formulations follow standardized methodologies, often outlined by organizations like the Collaborative International Pesticides Analytical Council (CIPAC) and the Food and Agriculture Organization (FAO).

In Vitro Antifungal Efficacy Testing

A common method to evaluate the efficacy of fungicides like this compound in a laboratory setting is the poisoned food technique .[11][12]

Objective: To determine the concentration of the fungicide that inhibits the mycelial growth of a target fungus.

Methodology Outline:

-

Media Preparation: A suitable fungal growth medium (e.g., Potato Dextrose Agar, PDA) is prepared and autoclaved.

-

Fungicide Incorporation: While the medium is still molten, various concentrations of the this compound formulation are aseptically mixed into it to create a dilution series (e.g., 10, 100, 1000 ppm).[11] A control medium without any fungicide is also prepared.

-

Plating: The fungicide-amended and control media are poured into sterile Petri plates and allowed to solidify.

-

Inoculation: A small disc of mycelium from a pure, actively growing culture of the target fungus is placed at the center of each plate.

-

Incubation: Plates are incubated at an optimal temperature for fungal growth (e.g., 25-28°C) for several days.

-

Data Collection: The radial growth of the fungal colony is measured daily.

-

Analysis: The percentage of growth inhibition is calculated relative to the control. This data can be used to determine values like the EC₅₀ (Effective Concentration to inhibit 50% of growth).

Physicochemical Formulation Testing

Protocols for testing the physical properties of wettable powder (WP) formulations are crucial for ensuring product quality and performance.

4.2.1. Suspensibility (Based on CIPAC MT 184)

Objective: To determine the ability of a wettable powder to remain in suspension in water under specified conditions.

Methodology Outline:

-

Suspension Preparation: A known mass of the this compound WP sample is added to a standard volume of CIPAC Standard Water D in a graduated cylinder.[10]

-

Inversion: The cylinder is stoppered and inverted 30 times in one minute to ensure uniform dispersion.

-

Settling: The suspension is allowed to stand undisturbed in a constant temperature water bath for a specified time (e.g., 30 minutes).[10]

-

Sampling: The top portion of the liquid (e.g., the top 225 mL of a 250 mL suspension) is carefully removed by suction.

-

Analysis: The remaining 25 mL, containing the sedimented material, is quantitatively analyzed for its active ingredient content (this compound) using a suitable method like HPLC.[13][14]

-

Calculation: Suspensibility is expressed as the percentage of the active ingredient that remains suspended.

4.2.2. Wettability (Based on CIPAC MT 53.3)

Objective: To measure the time required for a wettable powder to become completely wetted when placed on the surface of water.

Methodology Outline:

-

A specified volume of CIPAC Standard Water is added to a beaker.

-

A weighed amount of the this compound WP sample is dropped onto the center of the water surface from a specified height.

-

The time taken for the powder to become completely wet, without swirling, is recorded.[10] The formulation should typically be wetted within 1 minute.[10]

Residue Analysis by HPLC

Determining the residue of this compound and its primary metabolite, ethylenethiourea (ETU), in crops is essential for regulatory and safety purposes. High-Performance Liquid Chromatography (HPLC) is a common analytical technique.

Objective: To identify and quantify this compound and/or ETU residues in a sample matrix (e.g., tomato, milk).[15][16]

Methodology Outline (General Principles):

-

Extraction: The sample is homogenized and extracted with a suitable solvent. For dithiocarbamates, this often involves an alkaline mixture of cysteine and EDTA to chelate the metals and stabilize the EBDC anion.[5][7]

-

Cleanup: The extract may be subjected to a cleanup step, such as solid-phase extraction (SPE) or filtration, to remove interfering matrix components.

-

Derivatization (if necessary): Dithiocarbamates are often unstable and require derivatization to a more stable compound before analysis. However, some modern HPLC methods can analyze the EBDC anion directly.

-

HPLC Analysis: The prepared sample is injected into an HPLC system.

-

Quantification: The concentration of this compound or ETU is determined by comparing the peak area from the sample chromatogram to a calibration curve generated from standards of known concentration.[17]

Environmental Fate and Toxicology

This compound binds tightly to soil and degrades rapidly, with a soil half-life of only a few days.[6] It is not expected to be persistent in soil or leach into groundwater.[2] However, a major toxicological concern is its breakdown product, ethylenethiourea (ETU) . ETU is more water-soluble and mobile than this compound and has been classified as a probable human carcinogen with potential to cause thyroid issues.[1][8] Therefore, risk assessments often focus on exposure to both this compound and ETU.

References

- 1. microbe-investigations.com [microbe-investigations.com]

- 2. Pesticide Residue Analysis with HPLC – Accurate Detection [knauer.net]

- 3. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 4. MT 153 - Qualitative procedure for confirmation of the presence of a dithiocarbamate or thiuram disulphide [cipac.org]

- 5. researchgate.net [researchgate.net]

- 6. MT 154 - Identification of dithiocarbamate anions [cipac.org]

- 7. mhlw.go.jp [mhlw.go.jp]

- 8. reviberoammicol.com [reviberoammicol.com]

- 9. MT 130 - Colorimetris tests for identifying certain alkylenedis(dithiocarbamates) in technical material and formulated products [cipac.org]

- 10. openknowledge.fao.org [openknowledge.fao.org]

- 11. scialert.net [scialert.net]

- 12. researchgate.net [researchgate.net]

- 13. cipac.org [cipac.org]

- 14. cipac.org [cipac.org]

- 15. repository.chuka.ac.ke [repository.chuka.ac.ke]

- 16. researchgate.net [researchgate.net]

- 17. cipac.org [cipac.org]

A Technical Guide to the Toxicological Effects of Mancozeb on Non-Target Organisms

Abstract

Mancozeb, a broad-spectrum fungicide from the ethylene bis-dithiocarbamate (EBDC) class, is extensively used in agriculture to control a wide range of fungal diseases. While effective, its application raises significant environmental and toxicological concerns regarding non-target organisms. This technical guide provides a comprehensive overview of the toxicological effects of this compound and its primary, more mobile metabolite, ethylenethiourea (ETU), across various biological systems. The primary mechanism of toxicity involves the induction of oxidative stress through the generation of reactive oxygen species (ROS), leading to cellular damage, mitochondrial dysfunction, and apoptosis.[1] This document synthesizes quantitative toxicological data for aquatic and terrestrial invertebrates, avian species, soil microorganisms, and mammals, presenting key endpoints such as LC50, LD50, NOAEL, and LOAEL values in structured tables. Furthermore, it details the methodologies of key experimental studies and visualizes critical toxicological pathways and workflows using Graphviz. The findings confirm that this compound and ETU pose a multi-faceted risk, acting as potent endocrine disruptors, particularly targeting the thyroid gland, as well as reproductive, developmental, and neurological toxicants.[2][3][4][5] This guide is intended for researchers, scientists, and professionals in drug development and environmental safety to facilitate a deeper understanding of the ecotoxicological profile of this compound.

Introduction

This compound is a polymeric complex of manganese and zinc salts of ethylene bis-dithiocarbamate. Its fungicidal activity relies on its multi-site action, where it interferes with sulfhydryl groups in amino acids and enzymes, disrupting numerous biochemical processes within fungal cells.[6] This non-systemic, protective fungicide is applied to a vast array of fruit, vegetable, and field crops. However, its environmental fate is of primary concern. This compound degrades rapidly in soil and water, with a half-life of approximately one to two days, into several metabolites.[6][7][8] The most significant of these is ethylenethiourea (ETU), which is more water-soluble, more persistent, and more mobile in soil, posing a risk of groundwater contamination.[1][7][9] ETU is not only a major degradation product but also a manufacturing impurity and is recognized as a Group B2 carcinogen.[6] Consequently, risk assessments often consider the combined toxicity of the parent compound and ETU.

Mechanism of Action and Toxicity

Primary Fungicidal Action

This compound's efficacy stems from its ability to act on multiple sites within a fungal pathogen's metabolism. Upon contact with water, it releases ethylene bis-isothiocyanate sulfide (EBIS), which is further converted to the active toxicant ethylene bis-isothiocyanate (EBI).[1] These compounds inactivate essential enzymes containing sulfhydryl (-SH) groups, thereby disrupting critical processes like mitochondrial respiration and cellular division.[6]

Primary Toxicological Mechanism in Non-Target Organisms

In non-target organisms, the predominant mechanism of toxicity is the induction of oxidative stress.[1] Exposure to this compound leads to an overproduction of reactive oxygen species (ROS), which overwhelms the endogenous antioxidant defense systems. This imbalance results in damage to vital cellular components, including lipids (lipid peroxidation), proteins, and DNA, ultimately leading to mitochondrial dysfunction and the activation of apoptotic (programmed cell death) pathways.[1]

Environmental Fate and Metabolism

This compound is characterized by low water solubility and a tendency to bind to soil, but it undergoes rapid hydrolysis and microbial degradation.[6][7] This rapid breakdown limits the persistence of the parent compound in the environment. However, this process yields metabolites of greater toxicological and environmental concern, primarily ETU.

Ecotoxicological Profile

Aquatic Organisms

This compound and its degradate ETU are classified as highly toxic to freshwater fish and invertebrates.[6][9][10] Acute exposure can lead to significant mortality at environmentally relevant concentrations, while sub-lethal exposure in fish has been linked to behavioral changes, immune-oxidative stress, and hepato-renal dysfunction.[11]

Table 1: Acute Toxicity of this compound and ETU to Aquatic Organisms

| Species | Compound | Endpoint | Duration | Value (mg/L) | Reference |

|---|---|---|---|---|---|

| Rainbow trout (Oncorhynchus mykiss) | This compound | LC50 | 96-hour | 0.46 | [9] |

| Bluegill sunfish (Lepomis macrochirus) | This compound | LC50 | 96-hour | 1.54 | [9] |

| Freshwater Fish (general) | ETU | LC50 | 96-hour | 0.91 | [6] |

| Water flea (Daphnia magna) | This compound | EC50 | 48-hour | 0.58 | [9] |

| Aquatic Invertebrates (general) | ETU | EC50 | 48-hour | 1.04 |[6] |

Terrestrial Invertebrates

The impact of this compound on terrestrial invertebrates is varied. It is recognized as being moderately to very toxic to earthworms, affecting their growth, longevity, and reproductive success.[12][13] For pollinators like bees, while the acute oral toxicity is low, contact exposure can be lethal, and sub-lethal effects include reduced larval survival and impaired colony health.[14][15][16] Studies on the soil nematode C. elegans show that this compound inhibits growth and induces neuronal degeneration.[17][18]

Table 2: Toxicity of this compound to Key Terrestrial Invertebrates

| Species | Endpoint | Value | Reference |

|---|---|---|---|

| Earthworm (Eisenia foetida) | Longevity | Significant decrease in soil treated with this compound | [13] |

| Earthworm (field study) | Growth | Length suppressed at high application rates (4kg/ha) | [12] |

| Honey bee (Apis mellifera) | Contact Toxicity | Can be lethal on contact | [14] |

| Honey bee (Apis mellifera) | Acute Oral LD50 | >178.9 µ g/bee | [15] |

| Mason bee (Osmia cornifrons) | Larval Survival | Significantly reduced at all tested doses | [16] |

| Nematode (Caenorhabditis elegans) | Effect | Inhibition of larval growth, induction of heat-shock response |[17] |

Avian Species

On an acute basis, this compound is considered slightly toxic to birds, and ETU is practically non-toxic.[6][9] However, the EPA has expressed concern over the chronic risks to avian populations.[2] this compound acts as an endocrine disruptor in birds, with studies showing it can impair thyroid function and disrupt the hypothalamic-pituitary-gonadal axis, leading to reproductive issues.[4][19]

Table 3: Acute Toxicity of this compound and ETU to Birds

| Species | Compound | Endpoint | Value (mg/kg-bw) | Reference |

|---|---|---|---|---|

| Mallard Duck (Anas platyrhynchos) | This compound | Oral LD50 | >6400 | [9] |

| Japanese Quail (Coturnix japonica) | This compound | Oral LD50 | >6400 | [9] |

| Bobwhite Quail (Colinus virginianus) | ETU | 14-day LC50 | >2250 |[6] |

Soil Microorganisms

This compound application has a significant detrimental impact on soil microbial communities.[20] It generally decreases populations of beneficial fungi and actinomycetes.[21][22] The effect on bacteria is dose-dependent; low concentrations may be stimulatory, while higher, agriculturally relevant concentrations are harmful.[20][23][24] Critically, this compound impairs key soil biogeochemical cycles, including nitrification and ammonification, which can affect soil fertility.[20][22]

Mammalian Toxicology

Endocrine Disruption

The most well-documented systemic effect of this compound and ETU in mammals is endocrine disruption, with the thyroid gland being the primary target organ.[2][4] ETU, in particular, inhibits the enzyme thyroid peroxidase (TPO), which is essential for the synthesis of thyroid hormones (T4 and T3).[25][26] This disruption can lead to decreased hormone levels, increased thyroid weight, follicular cell hyperplasia, and, in chronic studies, thyroid tumors.[4]

Table 4: NOAEL and LOAEL Values for Thyroid Effects in Mammalian Studies

| Species | Compound | Study Type | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Basis of Effect | Reference |

|---|---|---|---|---|---|---|

| Rat | This compound | Chronic | 4.83 | 30.9 | Thyroid toxicity (microscopic changes, increased weight, altered hormones) | [2] |

| Dog | ETU | Chronic | 0.18 | 1.99 | Thyroid effects |[2] |

Reproductive and Developmental Toxicity

A systematic review of available evidence suggests this compound should be considered a presumed reproductive and suspected developmental hazard in humans.[3][27] Animal studies have demonstrated a range of adverse effects. In rabbits, a LOAEL of 80 mg/kg/day was established based on an increased incidence of spontaneous abortions.[2] In rodents, exposure has been linked to disruption of the estrous cycle, a decrease in healthy ovarian follicles, and significant changes in male reproductive physiology that may lead to infertility.[3][27][28]

Table 5: NOAEL and LOAEL Values for Reproductive & Developmental Effects

| Species | Compound | Study Type | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Basis of Effect | Reference |

|---|---|---|---|---|---|---|

| Rabbit | This compound | Developmental | 30 | 80 | Spontaneous abortions | [2] |

| Rat | ETU | Developmental | 5 | 10 | Developmental effects in the brain |[2] |

Genotoxicity

This compound has demonstrated clear genotoxic potential. Studies on cultured human lymphocytes have shown that exposure leads to a dose-dependent increase in chromosomal aberrations and micronuclei formation.[29] The mechanism is linked to the generation of ROS, which causes direct DNA damage.[29][30][31] This ROS production also triggers apoptosis in human lymphocytes through both mitochondria-mediated and FasL-dependent pathways.

Neurotoxicity

Evidence suggests this compound exposure is associated with neurotoxic outcomes.[1] In vitro studies using rat mesencephalic cells demonstrated that this compound induces mitochondrial dysfunction, specifically inhibiting Complex I of the respiratory chain, which can contribute to neuronal toxicity.[5] In the nematode C. elegans, this compound exposure leads to the degeneration of dopaminergic neurons, providing a model for studying its potential role in neurodegenerative conditions.[18][32]

Key Experimental Protocols

Protocol: Fish, Acute Toxicity Test (Following OECD Guideline 203)

This protocol is designed to determine the median lethal concentration (LC50) of a substance in freshwater fish.

-

Test Species: Rainbow trout (Oncorhynchus mykiss).

-

Experimental Design: Fish are exposed to a range of this compound concentrations and a control (no this compound) in a semi-static system (test solutions are renewed every 24 hours to maintain concentrations). At least five concentrations resulting in mortality between 0% and 100% are used.

-

Exposure Conditions: Test duration is 96 hours. Water temperature, pH, and dissolved oxygen are maintained within species-specific optimal ranges and monitored daily.

-

Endpoint Measurement: Mortalities are recorded at 24, 48, 72, and 96 hours. Fish are considered dead if there is no visible movement and no reaction to gentle prodding.

-

Data Analysis: The cumulative mortality data at 96 hours is used to calculate the LC50 value and its 95% confidence limits, typically using probit analysis.

Protocol: Mammalian Chronic Toxicity and Carcinogenicity Study (Following OECD Guideline 452)

This protocol assesses the long-term toxic effects of a substance, including its potential to cause cancer, following repeated oral administration.

-

Test Species: Wistar rat.

-

Experimental Design: Animals are randomly assigned to a control group and at least three dose groups (low, mid, high). This compound is administered daily, mixed into the diet, for a period of 24 months.

-

In-life Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly for the first 13 weeks and monthly thereafter.

-

Pathology and Endpoint Measurement: At the end of the study, all animals are subjected to a full necropsy. Organ weights (especially thyroid, liver, kidneys) are recorded. Blood samples are collected for hematology and clinical chemistry, including thyroid hormone (T3, T4, TSH) analysis. Tissues from all organs are preserved for detailed histopathological examination.

-

Data Analysis: The data is statistically analyzed to determine dose-related effects. The No-Observed-Adverse-Effect-Level (NOAEL) is established as the highest dose at which no statistically or biologically significant adverse effects are found. The Lowest-Observed-Adverse-Effect-Level (LOAEL) is the lowest dose at which an adverse effect is observed.

Conclusion

The extensive body of evidence reviewed in this guide demonstrates that this compound and its primary metabolite, ETU, present significant toxicological risks to a wide array of non-target organisms. The fundamental mechanism of toxicity, rooted in the induction of oxidative stress, cascades into a variety of adverse outcomes, including genotoxicity, cellular apoptosis, and organ-specific damage. Of particular concern is its potent activity as an endocrine disruptor, targeting the thyroid axis in mammals and birds, and its confirmed reproductive and developmental toxicity. While this compound degrades quickly, the mobility and persistence of ETU extend the zone of potential environmental impact, particularly concerning aquatic ecosystems and groundwater. The data underscores the necessity for stringent regulatory oversight, careful application practices, and continued research into the sub-lethal and chronic effects of this widely used fungicide to mitigate its impact on environmental health.

References

- 1. zjfm.journals.ekb.eg [zjfm.journals.ekb.eg]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. A systematic review of this compound as a reproductive and developmental hazard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ppqs.gov.in [ppqs.gov.in]

- 5. researchgate.net [researchgate.net]

- 6. This compound Fungicide | Minnesota Department of Agriculture [mda.state.mn.us]

- 7. fungiresistance.com [fungiresistance.com]

- 8. [PDF] ENVIRONMENTAL FATE OF this compound | Semantic Scholar [semanticscholar.org]

- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 10. This compound [sitem.herts.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. Effects of Fungicides on Earthworms [dissertations.mak.ac.ug]

- 13. scholarworks.uark.edu [scholarworks.uark.edu]

- 14. xerces.org [xerces.org]

- 15. canr.msu.edu [canr.msu.edu]

- 16. researchgate.net [researchgate.net]

- 17. Toxicity of the dithiocarbamate fungicide this compound to the nontarget soil nematode, Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. This compound exposure disrupts endocrine function of the ovary and thyroid in Red Munia (Amandava amandava) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Impact of Fungicide this compound at Different Application Rates on Soil Microbial Populations, Soil Biological Processes, and Enzyme Activities in Soil - PMC [pmc.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. Impact of fungicide this compound at different application rates on soil microbial populations, soil biological processes, and enzyme activities in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. impact-of-fungicide-mancozeb-at-different-application-rates-on-soil-microbial-populations-soil-biological-processes-and-enzyme-activities-in-soil - Ask this paper | Bohrium [bohrium.com]

- 25. researchgate.net [researchgate.net]

- 26. revista.ueg.br [revista.ueg.br]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. This compound-induced genotoxicity and apoptosis in cultured human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. europeanreview.org [europeanreview.org]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

An In-depth Technical Guide to Mancozeb's Multi-Site Inhibitory Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mancozeb is a broad-spectrum, non-systemic, contact fungicide belonging to the ethylene-bis-dithiocarbamate (EBDC) class. Its enduring efficacy is attributed to its multi-site mode of action, which significantly minimizes the risk of resistance development in fungal pathogens. The core mechanism involves the non-specific inactivation of numerous enzymes and proteins essential for fungal cell viability. This is achieved through the reaction of its breakdown products with sulfhydryl (-SH) groups of amino acids, particularly cysteine. This guide provides a detailed examination of this mechanism, focusing on the disruption of cellular respiration and the induction of oxidative stress. It includes quantitative data on its inhibitory effects, detailed experimental protocols for assessing its activity, and visual diagrams of the key pathways involved.

Introduction

Developed in the 1960s, this compound is a coordination complex of manganese (Mn) and zinc (Zn) ions with ethylene-bis(dithiocarbamate)[1][2]. Classified by the Fungicide Resistance Action Committee (FRAC) under code M3, it is recognized for its multi-site activity, which means it simultaneously interferes with multiple metabolic pathways within the fungal cell[1][3]. As a protective, contact fungicide, this compound remains on the plant surface, where it inhibits fungal spore germination and prevents infection from establishing[4][5]. It is considered a pro-fungicide; in the presence of water, it degrades into its active toxicant forms, primarily ethylene bisisothiocyanate sulfide (EBIS) and ethylene bisisothiocyanate (EBI)[6][7]. These compounds are highly reactive towards the sulfhydryl groups found in a vast array of cellular proteins[7].

Core Mechanism of Action: Inactivation of Sulfhydryl Groups

The fundamental biochemical action of this compound is the non-specific and irreversible inactivation of sulfhydryl groups (-SH) present in amino acids and enzymes[1][4]. The isothiocyanate moieties of its breakdown products are potent electrophiles that readily form covalent bonds with the nucleophilic sulfur atom of cysteine residues in proteins.

R-N=C=S + Prot-SH → Prot-S-C(=S)NH-R

This covalent modification alters the three-dimensional structure of the proteins, leading to a loss of their catalytic or structural function. Because a vast number of enzymes, co-factors (like glutathione), and structural proteins rely on free sulfhydryl groups for their activity, this single mechanism translates into a multi-pronged attack on the fungal cell's entire metabolic network[1][3][4].

Multi-Site Inhibition of Cellular Processes

The non-specific nature of sulfhydryl group inactivation allows this compound to disrupt several vital cellular functions simultaneously. This broad impact is the reason for its low resistance risk; a pathogen would need to develop multiple, simultaneous mutations to counteract all of these effects[3].

3.1 Inhibition of Cellular Respiration

Energy production is a primary target of this compound. By attacking sulfhydryl-containing enzymes, it disrupts key stages of cellular respiration within the fungal cytoplasm and mitochondria[3].

-

Glycolysis and the Krebs (TCA) Cycle: Several enzymes crucial to glycolysis and the Krebs cycle are rich in cysteine residues and are thus highly susceptible to inhibition. Notably, pyruvate dehydrogenase, the enzyme complex that links glycolysis to the Krebs cycle by converting pyruvate to acetyl-CoA, is a key target[1][8]. Other susceptible enzymes include succinate dehydrogenase and aconitase[1]. Inhibition of these enzymes halts the flow of metabolites through the central energy-producing pathways, leading to a rapid depletion of ATP.

3.2 Induction of Oxidative Stress

This compound is a potent inducer of oxidative stress[6]. This occurs through two primary mechanisms:

-

Direct Generation of Reactive Oxygen Species (ROS): The metabolism of this compound within the cell can lead to the production of ROS, such as superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂)[6][9].

-

Depletion of Antioxidant Defenses: Glutathione (GSH), a critical intracellular antioxidant, contains a sulfhydryl group and is a primary target of this compound. By depleting the cell's pool of GSH, this compound cripples its ability to neutralize ROS and detoxify harmful compounds[6][9].

The resulting accumulation of ROS causes widespread cellular damage, including lipid peroxidation (damage to cell membranes), protein oxidation, and DNA damage, which can ultimately trigger programmed cell death (apoptosis)[6][10].

Quantitative Data on Inhibitory Effects

The multi-site action of this compound has been quantified across various experimental systems. The following tables summarize key findings on its impact on fungal growth, enzyme activity, and other cellular processes.

Table 1: Inhibition of Fungal Growth and Spore Germination

| Fungal Species | This compound Concentration | Effect | % Inhibition | Reference |

|---|---|---|---|---|

| Trichoderma harzianum | 150 mg/L | Growth Inhibition | 35% | [11] |

| T. harzianum | 755 mg/L | Growth Inhibition | Not specified | [11] |

| T. virens | 625 mg/L | Growth Inhibition | Not specified | [11] |

| Soil Fungi Isolates | Various | Growth Inhibition | < 40% | [12] |

| Fusarium proliferatum | 75% WP | Spore Germination Inhibition | 77.33% (mean) |[13] |

Table 2: Effects on Soil Enzyme Activities

| Enzyme | This compound Concentration | Incubation Period | Effect on Activity | Reference |

|---|---|---|---|---|

| Phosphatase | 10x Recommended | 14 days | +41% | [14] |

| Phosphatase | Various | 28 days | -30% | [14] |

| Protease | Various | Up to 21 days | Stimulated | [14] |

| Protease | Various | After 21 days | -17% (decrease) | [14] |

| Asparaginase | Various | Most of period | -12% to -72% | [14] |

| Amylase | 10 ppm | Not specified | Increased | [15] |

| Amylase | > 10 ppm | Not specified | Decreased | [15] |

| Invertase | > 10 ppm | Not specified | Adverse effect |[15] |

Table 3: Cellular and Biochemical Effects

| Cell Type / System | This compound Concentration | Effect Measured | Result | Reference |

|---|---|---|---|---|

| Human Erythrocytes | 10 µM - 100 µM | Sulfhydryl (-SH) Groups | Significant, dose-dependent reduction | [16] |

| THP-1 cell line | 1-100 µg/ml | LPS-induced TNF release | Dose- and time-dependent inhibition | [17] |

| Soil microbes | > 100 ppm | Fungal population | Decreased | [18] |

| Soil microbes | 1000 - 2000 ppm | Bacterial population | Decreased |[18] |

Key Experimental Protocols

The following sections provide standardized methodologies for evaluating the fungicidal activity of compounds like this compound.

5.1 Spore Germination Inhibition Assay (Cavity Slide Technique)

This protocol assesses the direct inhibitory effect of a fungicide on the ability of fungal spores to germinate.

Methodology:

-

Spore Suspension Preparation: Prepare a conidial suspension of the test fungus in sterile distilled water. Adjust the concentration (e.g., to 4 x 10³ conidia/mL) using a haemocytometer[19].

-

Fungicide Preparation: Prepare stock solutions of this compound and create a series of dilutions to achieve the desired test concentrations[19]. A control using only sterile water should be prepared.

-

Slide Preparation: Place one drop of the fungicidal solution into the cavity of a sterile glass slide. Allow it to air dry, or mix it directly with the spore suspension[19][20].

-

Inoculation: Add one drop of the prepared spore suspension onto the fungicide-treated spot in the cavity slide[20].

-

Incubation: Place the slides in a moist chamber (e.g., a petri dish with moist blotting paper) and incubate at room temperature (25 ± 1°C) for 24 hours[19].

-

Observation and Counting: After incubation, observe the spores under a microscope. A spore is considered germinated if the germ tube length is greater than half the diameter of the spore[20]. Count the number of germinated and non-germinated spores out of a total of at least 100 spores for each replicate.

-

Calculation: Calculate the percent inhibition of spore germination for each concentration using the formula:

-

% Inhibition = [(C - T) / C] x 100

-

Where C is the percentage of germination in the control and T is the percentage of germination in the treatment[13].

-

5.2 Assay for Reactive Oxygen Species (ROS) Quantification

This method uses a fluorescent probe to quantify the generation of intracellular ROS following exposure to a stress-inducing agent like this compound.

Methodology:

-

Cell/Hyphae Culture: Grow the fungal culture (or other target cells) in an appropriate liquid medium to the desired growth phase.

-

Treatment: Expose the fungal culture to various concentrations of this compound for a defined period (e.g., 1-4 hours). Include an untreated control.

-

Probe Loading: Add a fluorescent ROS probe, such as 2′,7′-Dichlorofluorescin diacetate (DCFH-DA), to the cell suspension[21]. DCFH-DA is cell-permeable and non-fluorescent. Once inside the cell, it is deacetylated by cellular esterases to DCFH.

-

Oxidation to Fluorescent Form: In the presence of ROS (primarily H₂O₂), DCFH is oxidized to the highly fluorescent compound 2′,7′-dichlorofluorescein (DCF).

-

Incubation: Incubate the cells with the probe in the dark for a specified time (e.g., 30-60 minutes) to allow for uptake and de-esterification.

-

Measurement: Measure the fluorescence intensity using a fluorometer, fluorescence microscope, or flow cytometer at the appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission for DCF).

-

Data Analysis: Compare the fluorescence intensity of the this compound-treated samples to the untreated control. An increase in fluorescence indicates a higher level of intracellular ROS.

5.3 Total Sulfhydryl (-SH) Group Quantification Assay

This biochemical assay measures the total content of free sulfhydryl groups in cell lysates, providing a quantitative measure of depletion by agents like this compound.

Methodology:

-

Cell Preparation and Lysis: Harvest fungal cells (or other target cells) after treatment with this compound and prepare a cell lysate through mechanical or chemical disruption on ice.

-

Reagent Preparation: Prepare a solution of Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB.

-

Reaction: In a microplate or cuvette, mix the cell lysate with the DTNB solution in a suitable buffer. DTNB reacts with free sulfhydryl groups to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB).

-

Incubation: Allow the reaction to proceed for a short period (e.g., 15 minutes) at room temperature.

-

Spectrophotometry: Measure the absorbance of the yellow product at 412 nm using a spectrophotometer.

-

Quantification: Calculate the concentration of sulfhydryl groups using a standard curve prepared with a known concentration of a sulfhydryl-containing compound, such as cysteine or glutathione.

-

Data Analysis: Compare the total sulfhydryl content in this compound-treated samples to that of the untreated control to determine the extent of depletion[16].

Conclusion

The multi-site inhibitory action of this compound is a direct consequence of its fundamental chemistry: the irreversible inactivation of sulfhydryl groups. This single, non-specific mechanism cascades into a widespread disruption of fungal metabolism, most critically impacting cellular respiration and antioxidant defenses. By simultaneously attacking numerous essential proteins and enzymes, this compound creates a metabolic crisis that fungal cells cannot easily overcome through single-point mutations. This robust and multifaceted mode of action explains its long-standing effectiveness and its critical role in resistance management strategies for modern agriculture. The experimental protocols and quantitative data presented in this guide provide a framework for the continued study and development of multi-site inhibitors in the field of crop protection.

References

- 1. This compound - Cultivar Magazine [revistacultivar.com]

- 2. This compound | C8H12MnN4S8Zn | CID 3034368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound Fungicide | Minnesota Department of Agriculture [mda.state.mn.us]

- 4. This compound Fungicide Mode of Action [allpesticides.com]

- 5. How Does Fungicide this compound 85%WP Work to Control Fungal Diseases [agrogreat.com]

- 6. zjfm.journals.ekb.eg [zjfm.journals.ekb.eg]

- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 8. Pyruvate Dehydrogenase Complex Activity Controls Metabolic and Malignant Phenotype in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Assessment of this compound Exposure, Absorbed Dose, and Oxidative Damage in Greenhouse Farmers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Evaluation of Fungicides and Bioagents against Fusarium proliferatum under In vitro by Spore Germination Inhibition Technique [arccjournals.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Molecular mechanisms underlying this compound-induced inhibition of TNF-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Impact of Fungicide this compound at Different Application Rates on Soil Microbial Populations, Soil Biological Processes, and Enzyme Activities in Soil - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchtrend.net [researchtrend.net]

- 20. youtube.com [youtube.com]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Dithiocarbamate Class of Fungicides

Introduction

Dithiocarbamates (DTCs) are a class of organosulfur compounds that have been a cornerstone of fungal disease management in agriculture for decades.[1][2][3][4] First introduced in the 1940s, their synthesis is relatively simple and production costs are low, contributing to their widespread global use.[1][5] These fungicides are characterized by their broad-spectrum, non-systemic, and multi-site mode of action, which makes them effective against a wide array of fungal pathogens on numerous crops and ornamental plants.[3][5][6] Their multi-site activity is particularly valuable in resistance management strategies, as they are often mixed with single-site fungicides to delay the development of resistance.[7] This guide provides a technical overview of the dithiocarbamate class, focusing on their classification, mechanism of action, quantitative data, and key experimental protocols.

Classification and Chemical Structures

Dithiocarbamates are analogues of carbamates where both oxygen atoms are replaced by sulfur.[5][8] They are generally classified into three main categories based on their chemical structure.[1][9]

-

Dimethyl-dithiocarbamates (DMDCs): This group includes compounds like ferbam, thiram, and ziram.[1]

-

Ethylene-bis-dithiocarbamates (EBDCs): This category comprises metal salts of ethylenebisdithiocarbamate, such as maneb (manganese), zineb (zinc), and mancozeb (a complex of both manganese and zinc).[1][2]

-

Propylene-bis-dithiocarbamates (PBDCs): Propineb is the primary representative of this group, existing as a zinc salt of propylenebisdithiocarbamate in a polymeric form.[1]

Mechanism of Action

Dithiocarbamates are classified as multi-site activity fungicides, meaning they interfere with numerous biological processes within fungal cells.[3] This multi-pronged attack is a key reason for their effectiveness and the low incidence of resistance development. The primary fungicidal activity is attributed to two main mechanisms:

-

Chelation of Metal Cations: Dithiocarbamates are potent chelating agents.[10] They can bind to and inactivate metal-containing enzymes, such as copper-containing enzymes, which are vital for fungal cellular respiration and other metabolic processes.[10]

-

Inhibition of Thiol-Containing Enzymes: Upon metabolism, dithiocarbamates can be converted into isothiocyanates.[10] These reactive molecules can then interact with and inhibit the function of essential enzymes and proteins within the fungal cell by binding to their sulfhydryl (-SH) groups.[3][10]

Quantitative Data Summary

The following tables summarize key quantitative data for representative dithiocarbamate fungicides, including their physicochemical properties and toxicological data.

Table 1: Physicochemical Properties of Selected Dithiocarbamates

| Fungicide | Chemical Formula | Molecular Weight ( g/mol ) | Water Solubility |

| Maneb | C₄H₆MnN₂S₄ | 265.3 | Practically insoluble[2] |

| Zineb | C₄H₆N₂S₄Zn | 275.8 | 10 mg/L at room temperature[2] |

| Ziram | C₆H₁₂N₂S₄Zn | 305.8 | < 19 mg/L at 20 °C[2] |

| Thiram | C₆H₁₂N₂S₄ | 240.4 | 30 mg/L |

| Propineb | (C₅H₈N₂S₄Zn)ₓ | Polymeric | Practically insoluble |

| Metiram | [C₁₆H₃₃N₁₁S₁₆Zn₃]ₓ | Polymeric | Practically insoluble[2] |

Table 2: Toxicological Data for Selected Dithiocarbamates

| Fungicide | Oral LD₅₀ (Rat, mg/kg) | Acute Reference Dose (ARfD, mg/kg bw) |

| This compound | >5000 | 0.6[9] |

| Maneb | 4500 - 7500 | 0.2[9] |

| Ziram | 285 - 1400 | 0.08[9] |

| Thiram | 640 - 2500 | 0.025[9] |

| Propineb | >5000 | 0.1[9] |

| Metiram | >6810 | Not established |

Note: LD₅₀ values can vary between studies. The values presented are representative ranges.

Key Experimental Protocols

General Synthesis of Dithiocarbamates

The synthesis of dithiocarbamates is a relatively straightforward process. The fundamental reaction involves treating primary or secondary amines with carbon disulfide in an alkaline solution.[5][8][10] The resulting dithiocarbamate salt can then be further reacted to produce various derivatives, such as the metal complexes used as fungicides.

Methodology:

-

Reaction: A primary or secondary amine (R₂NH) is reacted with carbon disulfide (CS₂) in the presence of a base, typically sodium hydroxide (NaOH).

-

Salt Formation: This reaction yields the corresponding sodium dithiocarbamate salt (R₂NCS₂⁻Na⁺).[4]

-

Complexation (for EBDCs, etc.): The dithiocarbamate salt is then reacted with a soluble metal salt (e.g., MnCl₂, ZnCl₂) to precipitate the final metal-dithiocarbamate complex.

Residue Analysis via Carbon Disulfide (CS₂) Evolution

Due to the polymeric nature and poor solubility of many dithiocarbamates, residue analysis is challenging.[11] The most common regulatory method does not measure the parent compounds directly but instead quantifies the total dithiocarbamate content by measuring the amount of carbon disulfide (CS₂) released upon acid digestion.[12][13]

Methodology:

-

Sample Preparation: The food or environmental sample is homogenized.

-

Acid Digestion: The sample is subjected to hot acid digestion, typically using a mixture of hydrochloric acid and a reducing agent like tin(II) chloride (SnCl₂).[11][14] This breaks down all dithiocarbamates present into their corresponding amine and CS₂.

-

CS₂ Distillation and Trapping: The volatile CS₂ is distilled from the reaction mixture and trapped in a collection solution.[14]

-

Quantification: The amount of trapped CS₂ is determined. Common methods include:

-

Spectrophotometry: The CS₂ is reacted with a cupric reagent and diethanolamine to form a yellow complex, which is then quantified using a spectrophotometer.[12][13][14]

-

Gas Chromatography (GC): The trapped CS₂ is analyzed by GC, often coupled with detectors like an Electron Capture Detector (ECD) or Mass Spectrometry (MS).[5][11]

-

Signaling Pathways Affected by Dithiocarbamates

While the primary target of dithiocarbamates is fungal cells, their broad reactivity means they can affect signaling pathways in non-target organisms, a subject of extensive toxicological research. Exposure to dithiocarbamates like maneb has been linked to neurotoxic effects.[15] Studies have shown that maneb can induce neuronal apoptosis by triggering mitochondrial dysfunction and generating reactive oxygen species (ROS).[15] This process involves the mitochondrial apoptosis pathway and has been shown to be modulated by the PKA/CREB signaling pathway.[15]

Maneb-Induced Apoptotic Pathway:

-

Exposure: Maneb exposure leads to increased ROS production and mitochondrial dysfunction.

-

Mitochondrial Pathway Activation: This dysfunction alters the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria.

-

Caspase Activation: Cytochrome c release activates a cascade of caspases, particularly caspase-3, which is a key executioner of apoptosis.

-

PKA/CREB Involvement: The PKA/CREB signaling pathway is also affected by maneb.[15] Activation of this pathway has been shown to attenuate the maneb-induced apoptosis, suggesting it plays a protective role.[15]

References

- 1. researchgate.net [researchgate.net]

- 2. coresta.org [coresta.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Dithiocarbamate - Wikipedia [en.wikipedia.org]

- 5. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]

- 6. global-agriculture.com [global-agriculture.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Dithiocarbamates - Phytocontrol [phytocontrol.com]

- 10. eagri.org [eagri.org]

- 11. eurl-pesticides.eu [eurl-pesticides.eu]

- 12. Determination of dithiocarbamate fungicide residues in food by a spectrophotometric method using a vertical disulfide reaction system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. Exposure to dithiocarbamate fungicide maneb in vitro and in vivo: Neuronal apoptosis and underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Environmental Fate and Mobility of Mancozeb and its Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and mobility of the fungicide Mancozeb and its principal metabolites, with a focus on Ethylenethiourea (ETU). The information presented herein is intended to support environmental risk assessments and inform the development of safer and more sustainable agricultural practices. This document details the degradation pathways, mobility parameters, and the experimental protocols used to determine these characteristics.

Executive Summary

This compound, a manganese/zinc salt of ethylene-bis-dithiocarbamate, is a widely used broad-spectrum fungicide. Its environmental fate is characterized by relatively rapid degradation in soil and water. However, a primary degradation product, ethylenethiourea (ETU), is of toxicological concern and exhibits greater mobility and persistence in the environment. Understanding the complex interplay of hydrolysis, photolysis, and microbial degradation is crucial for accurately predicting the environmental concentrations and potential exposure risks associated with this compound use. This guide summarizes key quantitative data, outlines detailed experimental methodologies for their determination, and provides visual representations of the critical pathways and workflows involved in the environmental fate assessment of this compound and its metabolites.

Physicochemical Properties and Degradation

This compound is a polymeric complex with low water solubility and negligible vapor pressure, limiting its volatilization into the atmosphere.[1][2] Its degradation in the environment is a multifaceted process involving hydrolysis, photolysis, and microbial metabolism. The primary metabolites of concern are Ethylenethiourea (ETU), Ethyleneurea (EU), and Ethylene bis(isothiocyanate) sulfide (EBIS).[2][3] ETU, in particular, is more water-soluble and mobile than the parent compound.[2]

Degradation Pathways

The degradation of this compound proceeds through several interconnected pathways. Hydrolysis is a major route of dissipation, especially in moist soils and aquatic environments.[2] Photodegradation on soil surfaces and in water also contributes to its breakdown. Microbial metabolism plays a significant role in the further degradation of this compound and its metabolites, ultimately leading to the formation of carbon dioxide.[2]

Below is a diagram illustrating the principal degradation pathway of this compound.

Quantitative Data on Environmental Fate

The environmental behavior of this compound and its metabolites is quantified by parameters such as degradation half-life (DT50), soil-water partition coefficient (Kd), and organic carbon-water partition coefficient (Koc). These values are essential for environmental modeling and risk assessment.

Degradation Half-Lives

The persistence of this compound and its metabolites in the environment is expressed in terms of their half-lives (DT50), the time required for 50% of the initial concentration to dissipate.

| Compound | Matrix | Condition | Half-life (days) | Reference(s) |

| This compound | Soil | Aerobic | < 2 - 2.9 | [2][4] |

| This compound | Soil | Anaerobic | 8 | [2] |

| This compound | Water (pH 5) | 25°C, sterile, dark | 1 - 1.5 | [2] |

| This compound | Water (pH 7) | 25°C, sterile, dark | 1 - 1.5 | [2] |

| This compound | Water (pH 9) | 25°C, sterile, dark | 1 - 1.5 | [2] |

| This compound | Water | Photolysis | < 3 hours | [2] |

| ETU | Soil | Aerobic | < 2 - 2.5 | [2][4] |

| EU | Soil | Aerobic | 4.8 | [4] |

Mobility Parameters

The mobility of this compound and its metabolites in soil is governed by their adsorption to soil particles, which is quantified by the soil-water partition coefficient (Kd) and the organic carbon-water partition coefficient (Koc). Higher Kd and Koc values indicate lower mobility.

| Compound | Soil Type | Kd (cm³/g) | Reference(s) |

| This compound | Sand | 7 | [2] |

| This compound | Sandy Loam | 7 | [2] |

| This compound | Silt Loam | 12 | [2] |

| This compound | Clay Loam | 12 | [2] |

| ETU | Sand | 0.71 | [2] |

| ETU | Sandy Loam | 0.67 | [2] |

| ETU | Silt Loam | 1.13 | [2] |

| ETU | Clay Loam | 0.51 | [2] |

Experimental Protocols

Accurate determination of the environmental fate parameters of this compound and its metabolites relies on standardized and validated experimental protocols. The following sections detail the methodologies for key studies.

Aerobic and Anaerobic Soil Degradation (OECD 307)

This study determines the rate of degradation and the degradation pathway of a substance in soil under aerobic and anaerobic conditions.

Methodology:

-

Soil Selection and Preparation: Representative agricultural soils are collected, sieved (<2 mm), and characterized for properties such as texture, pH, organic carbon content, and microbial biomass.

-

Test Substance Application: 14C-labeled this compound is applied to the soil samples at a known concentration.

-

Incubation:

-

Aerobic: Soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture content (e.g., 40-60% of water holding capacity). A continuous flow of air is passed through the incubation vessels to maintain aerobic conditions. Volatile organic compounds and 14CO₂ are trapped.[5][6][7]

-

Anaerobic: Following an initial aerobic phase, the soil is flooded with water, and the headspace is purged with an inert gas (e.g., nitrogen) to establish anaerobic conditions.[5][6][7]

-

-

Sampling and Analysis: Soil samples are collected at various time intervals.

-

Extraction: Samples are extracted using appropriate solvents (e.g., acetonitrile, methanol).

-

Quantification: The concentrations of this compound and its metabolites are determined using techniques like Liquid Scintillation Counting (LSC) for total radioactivity and High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector or tandem mass spectrometry (LC-MS/MS) for specific compound quantification.[6]

-

Data Analysis: The degradation kinetics are determined by plotting the concentration of the test substance over time, and the DT50 and DT90 values are calculated.

Hydrolysis as a Function of pH (OECD 111)

This test evaluates the abiotic degradation of a substance in water at different pH levels.

Methodology:

-

Preparation of Buffer Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.[8][9]

-

Test Substance Application: The test substance is added to the buffer solutions at a concentration not exceeding 10⁻² M or half its water solubility.[8]

-

Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 50°C for a preliminary test, and other temperatures for further tiers).[8][10]

-

Sampling: Aliquots of the solutions are taken at different time intervals.

-

Analysis: The concentration of the parent substance and any hydrolysis products are determined by a suitable analytical method, such as HPLC or LC-MS/MS.[10]

-

Data Analysis: The rate of hydrolysis and the half-life are calculated for each pH.

Soil Column Leaching (OECD 312)

This study assesses the potential for a pesticide and its degradation products to leach through the soil profile.

Methodology:

-

Column Preparation: Glass columns (e.g., 30 cm long, 5 cm diameter) are packed with sieved soil to a defined bulk density.[11][12]

-

Saturation and Equilibration: The soil columns are saturated with a solution of 0.01 M CaCl₂ to simulate rainfall and allowed to equilibrate.[12]

-

Test Substance Application: 14C-labeled this compound is applied to the surface of the soil columns.

-

Leaching: A defined volume of the 0.01 M CaCl₂ solution is applied to the top of the columns over a set period (e.g., 48 hours) to simulate rainfall.[12]

-

Leachate Collection: The effluent (leachate) from the bottom of the columns is collected in fractions.

-

Soil Sectioning: After the leaching period, the soil columns are frozen and sectioned into segments (e.g., every 5 cm).

-

Analysis: The leachate fractions and soil segments are analyzed for the parent compound and its metabolites using LSC and LC-MS/MS.

-